(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 189683-86-1
VCID: VC20883601
InChI: InChI=1S/C11H13NO3/c1-8-3-4-9(10(13)6-12)5-11(8)15-7-14-2/h3-5,10,13H,7H2,1-2H3/t10-/m0/s1
SMILES: CC1=C(C=C(C=C1)C(C#N)O)OCOC
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile

CAS No.: 189683-86-1

Cat. No.: VC20883601

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile - 189683-86-1

Specification

CAS No. 189683-86-1
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name (2R)-2-hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile
Standard InChI InChI=1S/C11H13NO3/c1-8-3-4-9(10(13)6-12)5-11(8)15-7-14-2/h3-5,10,13H,7H2,1-2H3/t10-/m0/s1
Standard InChI Key WMLJUGSUENPTEQ-JTQLQIEISA-N
Isomeric SMILES CC1=C(C=C(C=C1)[C@H](C#N)O)OCOC
SMILES CC1=C(C=C(C=C1)C(C#N)O)OCOC
Canonical SMILES CC1=C(C=C(C=C1)C(C#N)O)OCOC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator